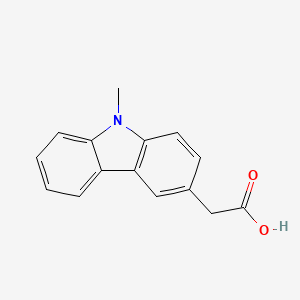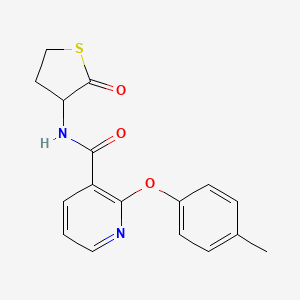
2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient for humans. Nicotinamide derivatives have been extensively studied due to their biological activities and potential therapeutic applications. The compound is structurally characterized by the presence of a nicotinamide moiety, a thiophene ring, and a 4-methylphenoxy group.
Synthesis Analysis
According to the research presented in the first paper, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized. The synthesis involved splicing nicotinic acid with thiophene, both of which are heterocyclic compounds containing nitrogen and sulfur, respectively. The structures of the synthesized compounds were confirmed using 1H NMR, 13C NMR, and HRMS spectra . Although the exact synthesis details of "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" are not provided, similar synthetic methods could be inferred for its production.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of the thiophene ring is significant as it is known for its stability and electronic properties, which can contribute to the compound's biological activity. The 4-methylphenoxy group attached to the nicotinamide core could potentially affect the compound's binding affinity to biological targets .
Chemical Reactions Analysis
Nicotinamide derivatives can participate in various chemical reactions, particularly as substrates for enzymes such as nicotinamide methyltransferase. In the second paper, a new substrate, 4-methylnicotinamide, was used to assay the activity of this enzyme, indicating that derivatives of nicotinamide can be methylated . Although the specific chemical reactions of "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" are not detailed, it can be hypothesized that it may undergo similar enzymatic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The presence of heterocycles like thiophene and the substitution pattern on the nicotinamide ring can affect properties such as solubility, stability, and reactivity. The third paper discusses the use of nicotinamide in assays for microsomal mixed-function oxidase activity, suggesting that nicotinamide can interact with enzymes and potentially inhibit metabolism . This implies that derivatives like "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" may also modulate enzyme activity, which could be relevant for their physical and chemical behavior in biological systems.
Scientific Research Applications
Metabolism and Enzymatic Interactions
2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is related to compounds that interact with the metabolic processes involving methylene-C14 groups and nicotinamide. Research has shown that methylenedioxyphenyl compounds affect enzymatic hydroxylation in microsomes, impacting the metabolism and action of various drugs and chemicals (Casida et al., 1966). Additionally, nicotinamide derivatives like 2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide influence the inhibition mechanisms of drug metabolism by liver microsomes (Sasame & Gillette, 1970).
Receptor Agonism
Some 2-phenoxy-nicotinamides, which are structurally similar to the subject compound, have been identified as potent agonists at the GPBAR1 receptor. This receptor is a target in treating obesity, type 2 diabetes, and metabolic syndrome (Martin et al., 2013).
Enzyme Activity and Substrate Scope
The activity of Nicotinamide N-methyltransferase (NNMT) is relevant to the metabolism of nicotinamide and its derivatives. NNMT N-methylates a variety of pyridine-containing small molecules, suggesting a role in xenobiotic detoxification and links to diseases like cancer, Parkinson's, diabetes, and obesity (van Haren et al., 2016).
Fungicidal Applications
Derivatives of nicotinamide, such as N-(thiophen-2-yl) nicotinamide derivatives, have shown significant fungicidal activities. These derivatives were synthesized by combining nicotinic acid and thiophene, indicating potential applications in agriculture (Wu et al., 2022).
Biosynthesis and Metabolic Pathways
The biosynthesis of N1-methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinic acid and nicotinamide, involves enzymes that catalyze the oxidation of N1-methylnicotinamide, a process similar to the metabolism of compounds related to 2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide (Quinn & Greengard, 1966).
DNA Damage Repair
Nicotinamide has been shown to stimulate the repair of DNA damage in human lymphocytes, indicating its role in cellular recovery processes. This effect is relevant to compounds like 2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide due to their structural and functional similarities (Berger & Sikorski, 1980).
properties
IUPAC Name |
2-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-4-6-12(7-5-11)22-16-13(3-2-9-18-16)15(20)19-14-8-10-23-17(14)21/h2-7,9,14H,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSKTCABLOEWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NC3CCSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

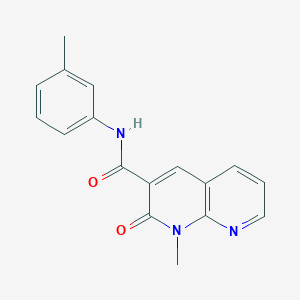
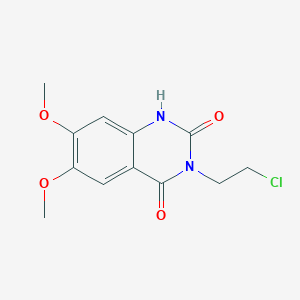
![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)
![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)
![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)

![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)
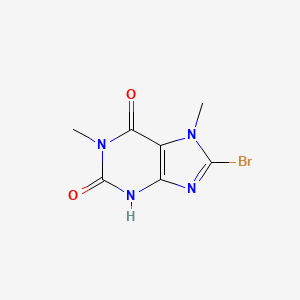
![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)
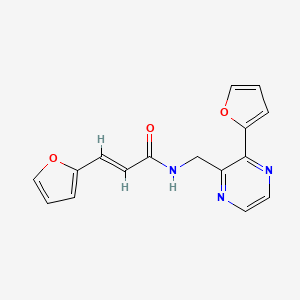
![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3011452.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B3011453.png)
